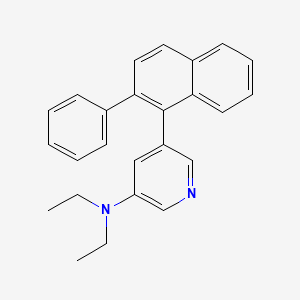
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine is a complex organic compound with the molecular formula C25H24N2. It is known for its unique structural features, which include a pyridine ring substituted with a naphthalene moiety and diethylamine groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through Friedel-Crafts acylation.
Pyridine Ring Formation: The naphthalene derivative is then subjected to a cyclization reaction to form the pyridine ring.
Introduction of Diethylamine Groups: Finally, the diethylamine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions, often under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and organic electronic materials.
作用機序
The mechanism of action of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-4-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-2-amine
Uniqueness
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
612086-28-9 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC名 |
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)22-16-21(17-26-18-22)25-23-13-9-8-12-20(23)14-15-24(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChIキー |
CWZVKKPMOUEJAG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CN=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


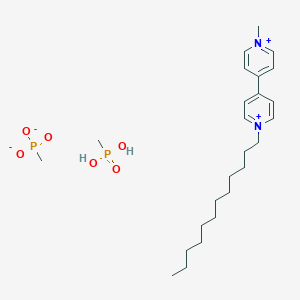
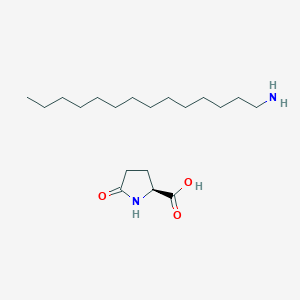


![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
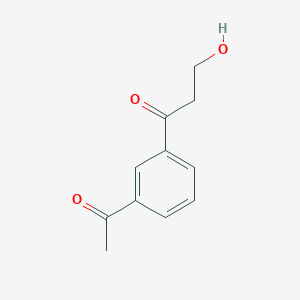
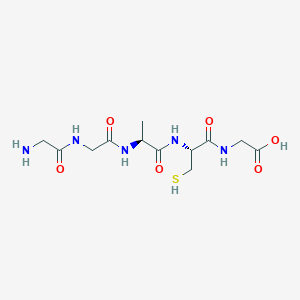
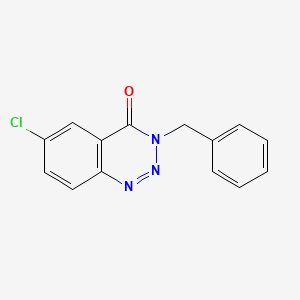
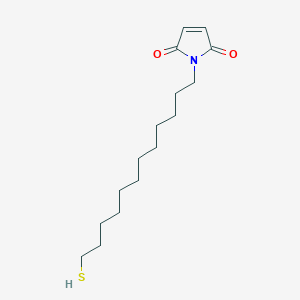
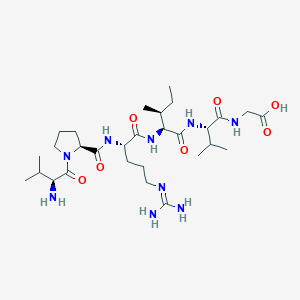
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
